N-(3-cyano-2,3,4,5,6,7-hexahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
“N-(3-cyano-2,3,4,5,6,7-hexahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. Thiophene and its substituted derivatives, which this compound is a part of, are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of similar compounds involves reactions with benzoylisothiocyanate to give N-benzoylthiourea derivatives. These undergo cyclization to give tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives, which are used as the key starting compound for a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include reactions with benzoylisothiocyanate, cyclization reactions, and a series of heterocyclization reactions .Scientific Research Applications
Heterocyclic Synthesis and Biological Activity
- The compound has been utilized in the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and further explored for the production of various heterocyclic compounds such as pyrazoles, isoxazoles, and pyrimidines. These synthesized compounds have potential applications in drug development due to their diverse biological activities (Mohareb et al., 2004).
- Research on coumarin benzothiazole derivatives, which are structurally related, has shown their application as chemosensors for cyanide anions. These findings suggest that modifications of the core structure could lead to new sensors with specific environmental or biological applications (Wang et al., 2015).
Antimicrobial Properties
- Studies have demonstrated the synthesis of various compounds derived from similar core structures showing significant antimicrobial activity. This highlights the potential of N-(3-cyano-2,3,4,5,6,7-hexahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide in contributing to the development of new antimicrobial agents (Talupur et al., 2021).
Application in Dyeing and Textile Finishing
- The compound has been a precursor in the design and synthesis of novel antimicrobial dyes for textile applications. The dyes derived from these compounds have shown significant antimicrobial activity, suggesting their utility in creating antimicrobial textile finishes (Shams et al., 2011).
Future Directions
Mechanism of Action
Target of Action
One study suggests that similar compounds have been found to interact with JNK2 and JNK3 kinases.
Mode of Action
It’s suggested that similar compounds form an h-bond acceptor interaction with the hinge region of the atp-binding site .
Biochemical Pathways
It’s known that similar compounds can lead to the formation of various heterocyclic compounds .
Result of Action
Similar compounds have shown high inhibitory effects when screened in vitro for their antiproliferative activity .
Properties
IUPAC Name |
N-(3-cyano-2,3,4,5,6,7-hexahydro-1-benzothiophen-2-yl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c20-10-14-12-6-2-4-8-16(12)25-18(14)21-17(22)13-9-11-5-1-3-7-15(11)24-19(13)23/h1,3,5,7,9,14,18H,2,4,6,8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNDVSRWNTYPBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(C(S2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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